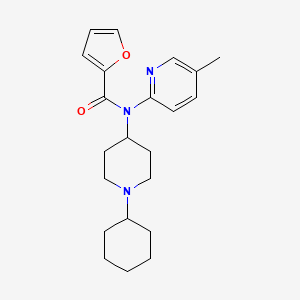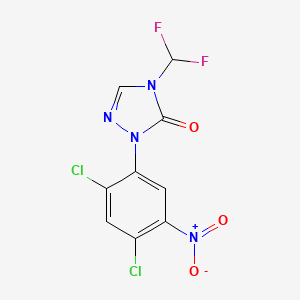
1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of dichloro, nitro, and difluoromethyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Addition of chlorine atoms to specific positions on the phenyl ring.
Triazole Formation: Cyclization reactions to form the triazole ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one
- 1-(2,4-Dichloro-5-nitrophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Uniqueness
1-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of both difluoromethyl and nitro groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C9H4Cl2F2N4O3 |
|---|---|
Poids moléculaire |
325.05 g/mol |
Nom IUPAC |
2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H4Cl2F2N4O3/c10-4-1-5(11)7(17(19)20)2-6(4)16-9(18)15(3-14-16)8(12)13/h1-3,8H |
Clé InChI |
MDXAIWRDVCBCRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N2C(=O)N(C=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


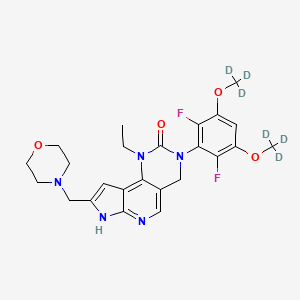

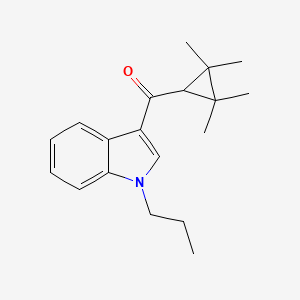

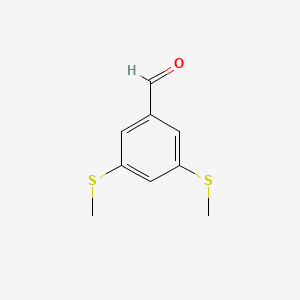
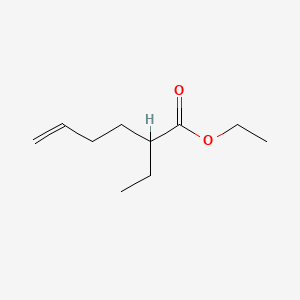
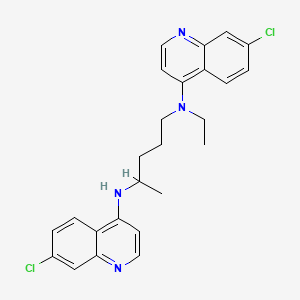
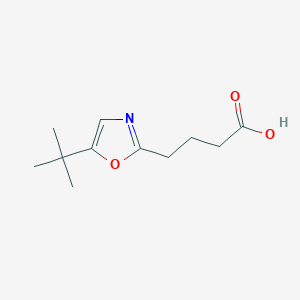
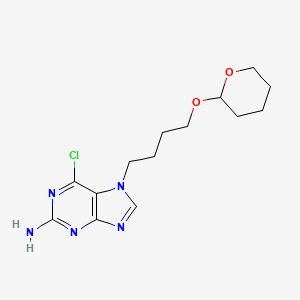
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
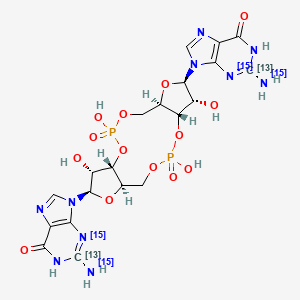
![(1R,4R,5R)-1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B13842010.png)
